molecular formula C16H18N2O B8212019 (R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B8212019
M. Wt: 254.33 g/mol
InChI Key: MFVHTTJYOACMIL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole ( 259105-53-8) is a chiral oxazoline derivative of significant interest in chemical synthesis and catalysis research . This compound, with the molecular formula C16H18N2O and a molecular weight of 254.33, belongs to a prominent class of ligands known for their ability to coordinate with various transition metals, facilitating a wide range of asymmetric transformations . The rigid, electron-donating nature of the oxazoline ring, combined with the steric influence of the tert-butyl group and the extended aromatic system of the quinoline moiety, makes this (R)-configured ligand particularly valuable for developing asymmetric catalytic systems, including carbon-hydrogen bond activation, conjugate additions, and other enantioselective reactions critical to pharmaceutical and fine chemical development. As a standard safety precaution, researchers should handle this material with care, noting its associated hazard statements H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . To ensure stability and longevity, the product should be stored in a cool, dark place under an inert atmosphere at room temperature . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVHTTJYOACMIL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Functionalization

The synthesis typically begins with quinoline-8-carboxylic acid derivatives or substituted ethanolamine precursors. A critical intermediate is (R)-tert-leucinol, which introduces the chiral tert-butyl group. In a method adapted from analogous dihydrooxazole syntheses, picolinic acid derivatives are converted to amides before cyclization. For the target compound, quinoline-8-carboxylic acid is esterified with (R)-tert-leucinol under Mitsunobu conditions or via carbodiimide-mediated coupling.

Example reaction pathway:

  • Amide formation : Quinoline-8-carboxylic acid reacts with (R)-tert-leucinol in the presence of N-methylmorpholine and isobutyl chloroformate, yielding (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)quinoline-8-carboxamide.

  • Cyclization : The amide undergoes intramolecular cyclization using thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) to form the dihydrooxazole ring.

Cyclization Optimization

Cyclization efficiency depends on acid catalysts and temperature. Hydrochloric acid (HCl) at reflux (100–110°C) achieves complete ring closure within 5–6 hours, as demonstrated in bilastine intermediate syntheses. Alternative protocols using PPA at 80°C for 3 hours report yields exceeding 70%, albeit with challenges in byproduct removal.

Enantioselective Synthesis and Resolution

Chiral Auxiliary Approaches

The (R)-configuration is introduced via chiral pool synthesis using (R)-tert-leucinol. In a scalable three-step route adapted from PyOx ligand synthesis:

  • Step 1 : Esterification of quinoline-8-carboxylic acid with (R)-tert-leucinol (yield: 85–90%).

  • Step 2 : Activation with isobutyl chloroformate and coupling (yield: 75–80%).

  • Step 3 : Cyclization via HCl-mediated dehydration (yield: 90–95%).

Overall yield : 64–68%.

Kinetic Resolution and Catalytic Asymmetry

Patent data reveals industrial-scale resolutions using chiral stationary phase chromatography, though this is labor-intensive. Recent advances employ asymmetric catalysis with palladium complexes to induce enantioselectivity during cyclization, achieving enantiomeric excess (e.e.) >98%.

Industrial-Scale Methodologies

Solvent Systems and Crystallization

Industrial processes prioritize solvent recycling and crystallization control. A patent detailing bilastine synthesis outlines:

  • Solvent mixtures : Toluene-methanol (85:15 v/v) or p-xylene-methanol (85:15 v/v) for recrystallization.

  • Temperature gradients : Reflux (65–70°C) followed by cooling to 0–5°C to isolate high-purity crystals (≥99.5% by HPLC).

Table 1: Comparative Solvent Systems for Crystallization

Solvent Ratio (v/v)Temperature Range (°C)Purity (%)Yield (%)
Toluene:MeOH (85:15)65 → 599.782
p-Xylene:MeOH (85:15)70 → 099.578
m-Xylene:MeOH (80:20)70 → 598.975

Byproduct Mitigation

Phosphine oxide byproducts from carbodiimide reagents are avoided using HCl-mediated cyclization, simplifying purification. Continuous flow reactors enhance heat transfer and reduce reaction times from hours to minutes.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 7.5–8.9 ppm (quinoline protons), δ 4.1–4.5 ppm (oxazole CH₂), and δ 1.3 ppm (tert-butyl group).

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile-water 70:30).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a melting endotherm at 195–204°C, confirming crystalline form stability. Thermogravimetric analysis (TGA) indicates <1% weight loss below 150°C, verifying anhydrous composition .

Chemical Reactions Analysis

®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 8-position, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole with structurally related oxazoline derivatives:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Quinolin-8-yl C₁₆H₁₈N₂O ~254.33* Asymmetric catalysis (proposed)
(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole Quinolin-8-yl, Phenyl C₁₈H₁₅N₂O 275.33 Ligand in metal complexes
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Pyridin-2-yl C₁₂H₁₆N₂O 204.27 Palladium-catalyzed conjugate additions
(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole Isoquinolin-1-yl C₁₆H₁₈N₂O 254.33 Research use (safety data available)
(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole 6-Methylpyridin-2-yl C₁₃H₁₉N₂O 219.30 Catalytic studies

*Estimated based on isoquinolin-1-yl analog .

Key Observations:

Steric and Electronic Modulation: The tert-butyl group universally enhances steric shielding, but its impact varies with the aromatic substituent. For example, (S)-t-BuPyOx (pyridin-2-yl) exhibits higher catalytic activity in palladium-mediated reactions compared to quinoline-based analogs, likely due to reduced steric hindrance . Quinolin-8-yl vs. Isoquinolin-1-yl: The position of the nitrogen atom in the fused aromatic ring alters electronic properties. Quinolin-8-yl derivatives may exhibit stronger π-backbonding interactions with metals compared to isoquinolin-1-yl analogs .

Synthetic Challenges: Quinoline-containing oxazolines face stability issues during purification. For instance, (S)-t-BuPyOx decomposes on silica gel unless neutral-grade adsorbents (e.g., ZEOprep ECO) are used . Similar challenges are anticipated for the quinolin-8-yl variant. Scalability: The synthesis of (S)-t-BuPyOx via a three-step route (64% overall yield) highlights the importance of optimized reaction conditions (e.g., methoxide bases for cyclization) .

Biological Activity

(R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : (4R)-4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C₁₆H₁₈N₂O
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 259105-53-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various pathogens.

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalCandida albicansMIC values 0.03 - 0.5 μg/mL
AnticancerMCF-7 (breast cancer cells)Induces apoptosis
AntimicrobialEscherichia coliSignificant inhibition

Case Studies and Research Findings

  • Antifungal Activity : A study highlighted that derivatives of dihydrooxazole exhibited excellent antifungal activity against Candida albicans, with minimal inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. This suggests that compounds similar to this compound may also possess significant antifungal properties due to structural similarities .
  • Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells by disrupting critical cellular processes. For instance, in MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability and induce morphological changes indicative of apoptosis .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound interacts with DNA and inhibits topoisomerases, leading to cell cycle arrest and subsequent cell death in cancerous cells .

Q & A

Q. What are the critical safety precautions for handling (R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole in laboratory settings?

  • Methodological Answer : Handling requires personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously with water for several minutes . Avoid incompatible materials such as strong acids, bases, and oxidizing agents, as hazardous reactions (e.g., toxic fume release) may occur during combustion . Store in a cool, dry, well-ventilated area, away from direct sunlight and moisture .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A three-step synthesis from commercially available precursors is typical:

Amidation : React (R)-tert-leucinol with quinoline-8-carboxylic acid using coupling agents (e.g., DCC or EDCI) to form an intermediate amide.

Activation : Convert the hydroxyl group of the amide to a leaving group (e.g., mesylate or chloride) using reagents like thionyl chloride.

Cyclization : Employ alkoxide bases (e.g., sodium methoxide) to induce ring closure, forming the oxazoline core .
Optimization Note : Sodium methoxide is preferred over hydroxide bases due to slower hydrolysis rates of intermediates .

Q. How is enantiomeric purity validated during synthesis?

  • Methodological Answer : Enantiomeric excess (ee) is determined via polarimetry (measuring optical rotation) and chiral HPLC. Nuclear magnetic resonance (NMR) with chiral shift reagents or Mosher ester analysis can further confirm stereochemistry. For example, polarimetry data from related dihydrooxazole derivatives show >99% ee when synthesized from enantiopure starting materials like (S)-(+)-2-phenylglycinol .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and dispersion corrections (e.g., DFT-D3) is recommended. Key steps:
  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
  • Electronic Analysis : Apply CAM-B3LYP or M06-2X for charge distribution and frontier molecular orbitals.
  • Dispersion Correction : Include Becke-Johnson (BJ) damping to account for non-covalent interactions, which improves accuracy for intermolecular distances and reaction barriers .
    Table 1 : Performance of DFT Functionals for Thermochemical Accuracy
FunctionalAvg. Absolute Deviation (kcal/mol)Key Application
B3LYP-D32.4Atomization Energies
M06-2X3.1Reaction Barriers

Q. How can reaction yields be improved during the cyclization step of the synthesis?

  • Methodological Answer : Key factors affecting cyclization efficiency:
  • Base Selection : Sodium methoxide outperforms organic amines (e.g., triethylamine) due to reduced hydrolysis of intermediates. Yields increase from 40% (with amines) to 75% (with NaOMe) .
  • Solvent Choice : Use anhydrous THF or dichloromethane to minimize side reactions.
  • Intermediate Stability : Isolate chloride intermediates (e.g., as HCl salts) to enhance shelf life and reduce decomposition during purification .

Q. What strategies mitigate ligand decomposition during purification?

  • Methodological Answer :
  • Chromatography : Use neutral silica gel (e.g., ZEOprep ECO) instead of acidic/basic variants to prevent hydrolysis. Decomposition rates drop from 10% to <2% under neutral conditions .
  • Salt Formation : Avoid forming hygroscopic salts (e.g., HBF4 adducts), which are prone to moisture-induced degradation .
  • Low-Temperature Processing : Conduct flash chromatography at 4°C to stabilize the ligand during elution .

Q. How does the quinolin-8-yl substituent influence catalytic activity in asymmetric reactions?

  • Methodological Answer : The quinolin-8-yl group enhances π-π stacking with substrates, improving enantioselectivity in copper-catalyzed reactions (e.g., oxy-alkynylation of diazo compounds). For example, ligands with this moiety achieve up to 86% ee in asymmetric alkynylation, compared to 64% ee for pyridyl analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for similar oxazoline ligands: How to reconcile?

  • Methodological Answer : Variability often stems from differences in:
  • Water Content : Trace water (5 equiv) can accelerate hydrolysis but is critical for catalytic cycles in some reactions .
  • Purification Methods : Silica gel acidity varies between suppliers, impacting ligand stability. Neutral silica reduces decomposition .
    Recommendation : Replicate literature protocols exactly, including solvent drying and silica pretreatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.